molecular formula C5H16N2O3Si B7823775 N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL CAS No. 68400-09-9

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

Cat. No.: B7823775
CAS No.: 68400-09-9
M. Wt: 180.28 g/mol
InChI Key: QNHNSPNFZFBEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-3-aminopropyl-silantriol is a silane coupling agent with two primary amine groups and a silanol group. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it highly valuable in various industrial and scientific applications. The presence of amine groups allows it to react with a wide range of substrates, while the silanol group facilitates bonding with siliceous surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-3-aminopropyl-silantriol can be synthesized through the hydrolysis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane. The reaction typically involves the following steps:

    Hydrolysis: N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is hydrolyzed in the presence of water and a catalyst, such as hydrochloric acid, to form this compound.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-aminopropyl-silantriol undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with alkyl halides, acid chlorides, and other electrophiles.

    Complexation Reactions: It can form complexes with metal ions through coordination bonds.

Common Reagents and Conditions

    Condensation Reactions: Typically involve carbonyl compounds such as aldehydes and ketones, with reaction conditions including mild heating and the presence of a catalyst.

    Substitution Reactions: Common reagents include alkyl halides, acid chlorides, and phosphoryl halides, often carried out under basic conditions.

    Complexation Reactions: Metal salts and coordination compounds are used, with reactions occurring in aqueous or organic solvents.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with carbonyl compounds.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

    Metal Complexes: Formed through complexation with metal ions.

Scientific Research Applications

N-(2-Aminoethyl)-3-aminopropyl-silantriol has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces, and as a precursor for the synthesis of functionalized silanes.

    Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

    Medicine: Utilized in drug delivery systems and as a component in biomedical coatings.

    Industry: Applied in the production of adhesives, sealants, and coatings to improve durability and performance.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-aminopropyl-silantriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amine groups react with various functional groups, while the silanol group forms siloxane bonds with siliceous surfaces. This dual reactivity allows it to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar structure but with methoxy groups instead of silanol groups.

    N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, offering different reactivity and applications.

    Aminopropyltriethoxysilane: Another silane coupling agent with similar applications but different functional groups.

Uniqueness

N-(2-Aminoethyl)-3-aminopropyl-silantriol is unique due to its combination of amine and silanol groups, providing versatile reactivity and strong bonding capabilities. This makes it particularly valuable in applications requiring robust adhesion and compatibility between organic and inorganic materials.

Properties

IUPAC Name

N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHNSPNFZFBEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)C[Si](O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68400-09-9
Details Compound: Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10987974
Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68400-08-8, 68400-09-9
Record name 1-[3-[(2-Aminoethyl)amino]propyl]silanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-((2-Aminoethyl)amino)propyl)silanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-[(2-aminoethyl)amino]propyl]silanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 2
Reactant of Route 2
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 3
Reactant of Route 3
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 4
Reactant of Route 4
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 5
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 6
Reactant of Route 6
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.